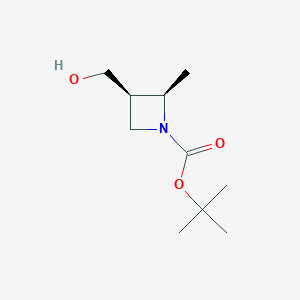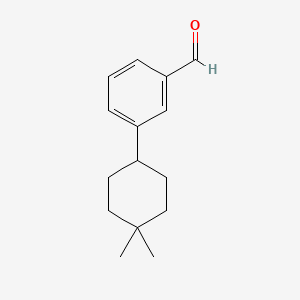
3-(4,4-Dimethylcyclohexyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O It is characterized by a benzaldehyde group attached to a 4,4-dimethylcyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the reaction of 4,4-dimethylcyclohexanone with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the ketone and aldehyde react in the presence of a strong base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques are crucial factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Dimethylcyclohexyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 3-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethylcyclohexyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would depend on the context of its use and the specific studies conducted.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of the dimethylcyclohexyl ring.
4-(4,4-Dimethylcyclohexyl)benzaldehyde: A positional isomer with the same molecular formula but different structural arrangement.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of the dimethylcyclohexyl ring.
Uniqueness
3-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10-11,13H,6-9H2,1-2H3 |
Clave InChI |
IHVVLJMGMSUDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C2=CC=CC(=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

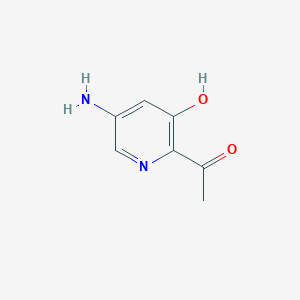


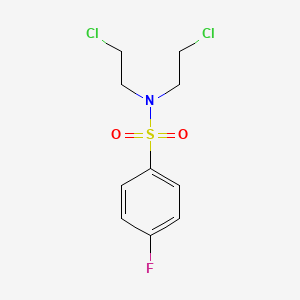
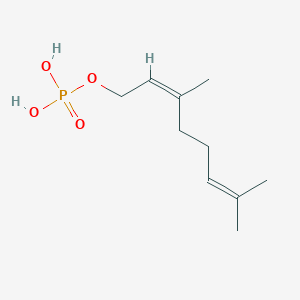
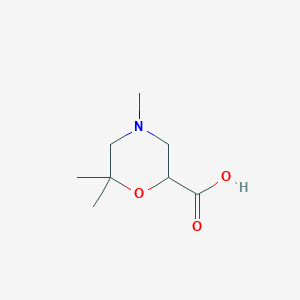
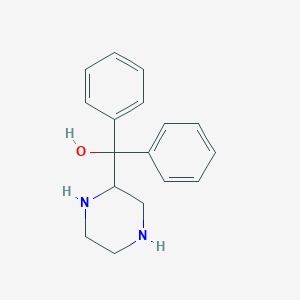
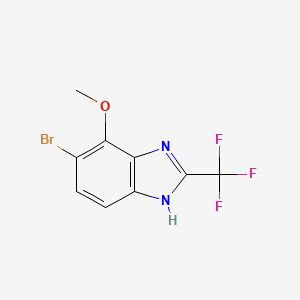
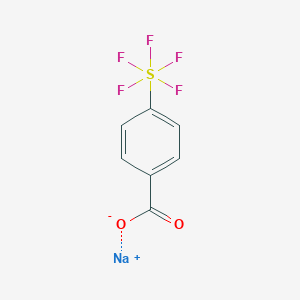

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
